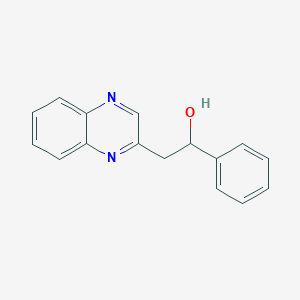

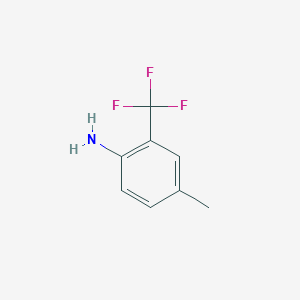

1-(3-Amino-2-chloropyridin-4-yl)ethanone

Übersicht

Beschreibung

The compound 1-(3-Amino-2-chloropyridin-4-yl)ethanone is not directly mentioned in the provided abstracts. However, the abstracts do discuss related compounds with similar structural motifs, such as pyridine derivatives and their interactions within crystal structures. For instance, the synthesis of a compound with a pyridine moiety linked to an oxadiazole ring is described, which exhibits antimicrobial activity . Additionally, the crystal structures of adducts formed by 4-amino-3-methylbenzoic acid and 3-aminobenzoic acid with 1,2-bis(4-pyridyl)ethane are detailed, highlighting the importance of hydrogen bonding and other non-covalent interactions in the formation of supramolecular networks .

Synthesis Analysis

The synthesis of pyridine-containing compounds can involve various starting materials and reagents. In the case of the compound mentioned in Abstract 1, 2-(pyridine-2-ylamino)acetohydrazide is cyclized using carbon disulfide and potassium hydroxide to yield a compound with an oxadiazole ring . This process demonstrates the potential synthetic routes that could be applied to the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, which may involve similar cyclization strategies or functional group transformations.

Molecular Structure Analysis

The molecular structures of pyridine-containing compounds are often characterized by spectroscopic methods such as IR, NMR, and MS, as well as elemental analysis . The crystal structures provided in Abstracts 2 and 3 reveal the spatial arrangement of the molecules and the angles between pyridine rings, which can significantly influence the properties and reactivity of these compounds . Such structural analyses are crucial for understanding the behavior of 1-(3-Amino-2-chloropyridin-4-yl)ethanone.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be influenced by the presence of substituents on the ring. In the compounds discussed, the presence of amino and carboxyl groups allows for the formation of hydrogen bonds, which can lead to the creation of supramolecular structures . These interactions are essential for the stability and reactivity of the compounds and could be relevant to the chemical reactions involving 1-(3-Amino-2-chloropyridin-4-yl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often determined by their molecular structure. The antimicrobial activity of the synthesized compound in Abstract 1 is a direct result of its chemical structure, particularly the 1,3,4-oxadiazole nucleus . The crystal structures in Abstracts 2 and 3 demonstrate the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect the solubility, melting point, and other physical properties . These properties are essential for the practical applications of compounds like 1-(3-Amino-2-chloropyridin-4-yl)ethanone.

Wissenschaftliche Forschungsanwendungen

-

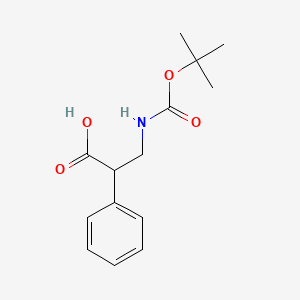

Chemical Properties : “1-(3-Amino-2-chloropyridin-4-yl)ethanone” is a chemical compound with the CAS Number: 342899-35-8 and a molecular weight of 170.6 . It has a linear formula of C7 H7 Cl N2 O .

-

Potential Applications : While specific applications of “1-(3-Amino-2-chloropyridin-4-yl)ethanone” are not readily available, compounds with similar structures, such as 1,4-Dihydropyridine, have been studied for their diverse pharmaceutical applications. These include acting as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

-

Pharmaceuticals and Agrochemicals : Compounds similar to “1-(3-Amino-2-chloropyridin-4-yl)ethanone”, such as 4-Amino-2-chloropyridine, are used as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes . In the pharmaceutical industry, 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .

-

Pesticide Intermediate : 4-Amino-2-chloropyridine is an important pharmaceutical and pesticide intermediate. It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

-

Synthesis of KT-30 : It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .

-

Pharmaceuticals and Agrochemicals : Compounds similar to “1-(3-Amino-2-chloropyridin-4-yl)ethanone”, such as 4-Amino-2-chloropyridine, are used as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes . In the pharmaceutical industry, 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .

-

Pesticide Intermediate : 4-Amino-2-chloropyridine is an important pharmaceutical and pesticide intermediate. It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

-

Synthesis of KT-30 : It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3-amino-2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNWFHDCOPCVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376238 | |

| Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-2-chloropyridin-4-yl)ethanone | |

CAS RN |

342899-35-8 | |

| Record name | 1-(3-Amino-2-chloro-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342899-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)